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Compound of Interest

Benzenepropanamine, 2-chloro-N-
Compound Name:

methyl-
CAS No.: 103273-66-1
Cat. No.: B7843673

Get Quote

Executive Summary

2-chloro-N-methyl-benzenepropanamine (C

H
CIN) represents a critical structural motif in medicinal chemistry, specifically within the class of

-arylpropylamines.[1] This scaffold serves as a foundational intermediate for the synthesis of
"aryloxy-phenylpropylamine" antidepressants (e.g., analogs of atomoxetine or nisoxetine) and
various GPCR ligands. This protocol details the retrosynthetic strategy, step-by-step synthesis
via amide reduction, and safety considerations for handling halogenated aromatic amines in a
research setting.

Chemical Identity & Properties

The target molecule is characterized by a propyl chain linker separating a 2-chlorophenyl
moiety from a secondary methylamine.[1] This specific spacing (3 carbons) is crucial for
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selectivity towards monoamine transporters (SERT/NET) over dopamine transporters.

Table 1: Physicochemical Profile

Property Data Note

N-methyl-3-(2-

chlorophenyl)propan-1-amine

IUPAC Name

C
Molecular Formula H
CIN
Molecular Weight 183.68 g/mol
LogP (Predicted) ~2.8 Lipophilic, CNS penetrant
pKa (Predicted) ~10.2 (Amine) Basic, forms stable salts

) Amine allows for further
) Secondary Amine, Aryl ) o
Key Functional Groups ] functionalization; ClI allows for
Chloride )
cross-coupling.[1][2][3]

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid the handling of gaseous methylamine (a regulated List 1
chemical in some jurisdictions) or unstable aldehydes, the Amide Reduction Route is the
preferred method for laboratory-scale synthesis.[1] This approach utilizes stable carboxylic acid
intermediates.

Pathway Logic[1]
o Target: N-methyl-3-(2-chlorophenyl)propan-1-amine.[1]
e Precursor 1: N-methyl-3-(2-chlorophenyl)propanamide (Stable Amide).[1]

» Starting Material: 3-(2-chlorophenyl)propanoic acid (Commercially available or synthesized
via Knoevenagel condensation).[1]
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Visualization: Synthetic Workflow
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Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway from the propanoic acid precursor to the final amine via
an amide intermediate.[1]

Detailed Experimental Protocol

Safety Warning:This protocol involves the use of thionyl chloride (corrosive, toxic gas evolution)
and lithium aluminum hydride (pyrophoric).[1] All operations must be conducted in a properly
functioning fume hood with appropriate PPE (lab coat, solvent-resistant gloves, eye protection).

Phase A: Synthesis of N-methyl-3-(2-
chlorophenyl)propanamide

Principle: Activation of the carboxylic acid followed by nucleophilic acyl substitution.[1]
e Reagents:

o 3-(2-chlorophenyl)propanoic acid (10.0 mmol)[1]

o Thionyl chloride (SOCI

) (15.0 mmol)[1]

o Methylamine (2.0 M solution in THF) (12.0 mmol)[1]
o Dichloromethane (DCM) (Anhydrous)[1]
e Procedure:

o Activation: Dissolve 3-(2-chlorophenyl)propanoic acid in anhydrous DCM (20 mL). Add
thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF.
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Reflux: Warm to room temperature and reflux for 2 hours until gas evolution (HCI/SO

[e]

) ceases.

o Concentration: Evaporate the solvent and excess SOCI

under reduced pressure to yield the crude acid chloride (oil).

o Amidation: Redissolve the acid chloride in DCM (10 mL). Cool to 0°C.

o Addition: Slowly add the Methylamine/THF solution. A precipitate (methylamine
hydrochloride) may form. Stir at room temperature for 2 hours.

o Workup: Quench with water. Wash the organic layer with 1M HCI (to remove excess
amine) and then saturated NaHCO

.[1] Dry over MgSO
and concentrate.

o Validation: Verify intermediate via TLC or LC-MS (Target Mass: ~197.66).

Phase B: Reduction to the Amine

Principle: Reduction of the carbonyl group of the amide to a methylene group using a hydride
donor.

e Reagents:
o N-methyl-3-(2-chlorophenyl)propanamide (from Phase A)[1]
o Lithium Aluminum Hydride (LiAIH

) (2.0 equiv) or Borane-THF complex (BH
THF)[1]

o Anhydrous THF or Diethyl Ether[1]

e Procedure:
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o Setup: Flame-dry a 2-neck round bottom flask under argon/nitrogen atmosphere.
o Charging: Suspend LiAIH
(or add BH

solution) in anhydrous THF at 0°C.

o Addition: Dissolve the amide in minimal anhydrous THF and add dropwise to the reducing
agent.

o Reaction: Heat to reflux for 4—6 hours. Monitor disappearance of amide carbonyl stretch
by IR or TLC.

o Quenching (Fieser Method for LiAIH
): Cool to 0°C. Carefully add water (
mL), then 15% NaOH (

mL), then water (

mL) sequentially, where
is grams of LiAIH
used.[1]

o Filtration: Filter the granular white precipitate. Rinse the filter cake with ether.
o Isolation: Dry the filtrate (Na

SO

) and concentrate in vacuo to yield the crude amine oll.

Phase C: Purification and Salt Formation

To ensure stability and purity for biological testing, convert the free base to the hydrochloride
salt.
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Dissolve the crude oil in diethyl ether.
Add 2M HCI in ether (or bubble dry HCI gas) dropwise.
Collect the white precipitate via filtration.

Recrystallize from isopropanol/ether if necessary.

Applications in Drug Discovery

The N-methyl-benzenepropanamine scaffold is a versatile starting point for "divergent

synthesis" in medicinal chemistry.[1]

o SSRI/SNRI Development: The 3-position (benzylic) carbon can be functionalized (e.g., via

radical bromination followed by nucleophilic substitution) to introduce aryloxy groups,

mimicking the structure of Atomoxetine or Fluoxetine.[1]

e GPCR Ligands: The secondary amine can be further alkylated or coupled with sulfonyl

chlorides to generate libraries for 5-HT receptor screening.[1]

ble 2: | Relationshi I

Drug

Structural Modification of

Target
Scaffold

Atomoxetine

3-(2-methylphenox
( ] 'yp Y) NET Inhibitor
substitution

3-(4-trifluoromethylphenoxy)

Fluoxetine o SERT Inhibitor
substitution
3-(2-methoxyphenox

Nisoxetine ( o P Y) NET Inhibitor
substitution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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